molecular formula C22H26N6O B2415095 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2034582-07-3

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2415095
CAS No.: 2034582-07-3
M. Wt: 390.491
InChI Key: RJUQRGHECXQIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Novel pyrazole and isoxazole derivatives, which are chemically related to the compound , have been synthesized and characterized. These compounds have shown promising antibacterial and antifungal activities. Specifically, they have been tested against a variety of bacterial and fungal strains, exhibiting good efficacy. This suggests potential applications in developing new antimicrobial agents to combat infectious diseases (P. Sanjeeva et al., 2022).

Anticancer and Antituberculosis Studies

A series of derivatives related to the compound were synthesized and subjected to anticancer and antituberculosis studies. These studies indicated that some of the synthesized compounds have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This highlights their potential as leads for the development of new treatments for cancer and tuberculosis (S. Mallikarjuna et al., 2014).

Antimicrobial and Phytotoxic Screening

Compounds based on the pyrazoline structure have been synthesized and evaluated for their antimicrobial and phytotoxic properties. These studies have shown that such compounds exhibit variable antimicrobial activity against different strains of bacteria and fungi, as well as phytotoxic effects, which could be beneficial in the development of new agrochemicals (Amara Mumtaz et al., 2015).

Anticonvulsant and Antimicrobial Activities

Derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. This research indicates potential applications in developing new treatments for epilepsy and microbial infections, showcasing the versatility of pyrazole-based compounds in medicinal chemistry (M. Aytemir et al., 2004).

Antiviral Activity

Pyrazolo[3,4-b]pyridine derivatives have been studied for their antiviral activity, demonstrating potential as starting materials for antiviral drug development. This suggests the utility of pyrazole derivatives in creating new therapies for viral infections (F. Attaby et al., 2006).

Mechanism of Action

Target of Action

Similar compounds with pyrazole moieties have been reported to show diverse biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Compounds with similar structures have been reported to interact with their targets in a way that modulates the target’s function . This modulation can lead to changes in cellular processes and biochemical pathways.

Biochemical Pathways

Based on the reported biological activities of similar compounds , it can be inferred that the compound may affect a variety of pathways related to its biological activities.

Result of Action

Similar compounds have been reported to exhibit various biological activities , suggesting that the compound may have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-16-19(15-23-28(16)18-6-4-3-5-7-18)22(29)27-12-10-26(11-13-27)21-14-20(17-8-9-17)24-25(21)2/h3-7,14-15,17H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUQRGHECXQIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=NN4C)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.